molecular formula C11H12N4O3 B2634186 [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 871502-17-9

[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No.: B2634186
CAS No.: 871502-17-9
M. Wt: 248.242
InChI Key: ZPCPLBYPXHITRJ-UHFFFAOYSA-N
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Description

[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid is a heterocyclic compound featuring both pyrazole and pyridazine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Construction of the Pyridazine Ring: The pyridazine ring is formed by cyclization reactions involving hydrazine derivatives and diketones.

    Coupling of Pyrazole and Pyridazine Rings: The final step involves coupling the pyrazole and pyridazine rings through a condensation reaction, often facilitated by acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyrazole and pyridazine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry

In organic synthesis, [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse molecular architectures.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery programs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical transformations makes it valuable for creating customized materials.

Mechanism of Action

The mechanism by which [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole and pyridazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)pyridazine: Lacks the dimethyl groups and acetic acid moiety, resulting in different reactivity and biological activity.

    6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar pyridazine core but different substituents, leading to distinct chemical properties.

Uniqueness

The unique combination of pyrazole and pyridazine rings in [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid, along with its specific substituents, imparts distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7-5-8(2)15(12-7)9-3-4-10(16)14(13-9)6-11(17)18/h3-5H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCPLBYPXHITRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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